molecular formula C10H12FNO2S B8149869 1-((4-Fluoro-3-methylphenyl)sulfonyl)azetidine

1-((4-Fluoro-3-methylphenyl)sulfonyl)azetidine

Cat. No.: B8149869
M. Wt: 229.27 g/mol
InChI Key: XWLOFJLZPQZIDE-UHFFFAOYSA-N
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Description

1-((4-Fluoro-3-methylphenyl)sulfonyl)azetidine is a chemical compound characterized by the presence of a sulfonyl group attached to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Fluoro-3-methylphenyl)sulfonyl)azetidine typically involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with azetidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-((4-Fluoro-3-methylphenyl)sulfonyl)azetidine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding sulfide derivatives.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted azetidines.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Substituted azetidines with various functional groups.

Scientific Research Applications

1-((4-Fluoro-3-methylphenyl)sulfonyl)azetidine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-((4-Fluoro-3-methylphenyl)sulfonyl)azetidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The azetidine ring provides a rigid structure that can enhance binding affinity and specificity.

Comparison with Similar Compounds

  • 1-((4-Methylphenyl)sulfonyl)azetidine
  • 1-((4-Fluorophenyl)sulfonyl)azetidine
  • 1-((4-Chlorophenyl)sulfonyl)azetidine

Uniqueness: 1-((4-Fluoro-3-methylphenyl)sulfonyl)azetidine is unique due to the presence of both a fluoro and methyl group on the phenyl ring, which can influence its reactivity and binding properties

Properties

IUPAC Name

1-(4-fluoro-3-methylphenyl)sulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2S/c1-8-7-9(3-4-10(8)11)15(13,14)12-5-2-6-12/h3-4,7H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLOFJLZPQZIDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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